tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11-6-7-13(8-12(11)2)15-9-14(22-19-15)10-18-16(20)21-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPSBLMEUDTRKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113632 | |
| Record name | Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-22-7 | |
| Record name | Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[3-(3,4-dimethylphenyl)-4,5-dihydro-5-isoxazolyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001113632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a compound with potential biological significance, particularly in pharmacological applications. Its unique structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C17H24N2O3
- Molar Mass : 304.38 g/mol
- CAS Number : 1803612-22-7
The biological activity of this compound is primarily attributed to its ability to interact with cholinergic systems. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission and neurodegenerative diseases.
Inhibition of Cholinesterases
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on AChE and BChE. For instance:
- IC50 Values : The compound may demonstrate an IC50 value indicative of its potency against these enzymes, suggesting a potential therapeutic role in conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
Antioxidant Activity
In addition to cholinesterase inhibition, the compound has shown antioxidant properties. This activity can help mitigate oxidative stress in neuronal cells, contributing to neuroprotection. Studies have reported that related compounds exhibit high antioxidant activity in various assays, such as ABTS and FRAP assays .
Case Studies and Research Findings
-
Study on Cholinesterase Inhibition :
- A study evaluated the inhibitory effects of several oxazole derivatives on AChE and BChE. The results indicated that certain structural modifications could enhance selectivity and potency against BChE compared to AChE, which could be beneficial for developing selective inhibitors for therapeutic use .
-
Neuroprotective Effects :
- Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. The findings demonstrated that these compounds could protect human neuronal cells from damage induced by reactive oxygen species (ROS), further supporting their potential as therapeutic agents in neurodegenerative diseases .
Data Table: Biological Activity Summary
| Activity Type | Compound Name | IC50 (µM) | Notes |
|---|---|---|---|
| AChE Inhibition | tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro... | TBD | Potential for treating Alzheimer's disease |
| BChE Inhibition | tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro... | TBD | Selective inhibition observed |
| Antioxidant Activity | Related oxazole derivatives | High | Effective in reducing oxidative stress in neuronal cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
